

Characterization of Potassium Hydrogen Oxalate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Potassium hydrogen oxalate

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Abstract: This technical guide provides a comprehensive overview of the characterization of **potassium hydrogen oxalate** dihydrate, $K(HC_2O_4)(H_2C_2O_4) \cdot 2H_2O$, a semi-organic material of interest for its nonlinear optical (NLO) properties. This document details the synthesis, crystallographic structure, spectroscopic properties, and thermal behavior of the compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and structured data for reference.

Synthesis and Crystal Growth

Potassium hydrogen oxalate dihydrate (PHODH) crystals can be reliably synthesized and grown from aqueous solutions. The process involves a straightforward chemical reaction followed by a controlled crystallization period.

Experimental Protocol: Synthesis and Slow Evaporation Crystal Growth[1]

- **Reactant Preparation:** Prepare a 2:1 molar ratio of oxalic acid and potassium hydroxide. Dissolve the reactants in deionized water.
- **Synthesis:** Mix the aqueous solutions of oxalic acid and potassium hydroxide. The reaction is as follows: $2(H_2C_2O_4) + KOH + H_2O \rightarrow K(HC_2O_4)(H_2C_2O_4) \cdot 2H_2O$
- **Initial Crystallization:** Allow the resulting solution to stand undisturbed for several days. Raw crystalline material will precipitate at the bottom of the container.

- **Purification:** Collect the raw material and perform recrystallization to enhance purity. This is a critical step for growing high-quality single crystals.
- **Saturated Solution Preparation:** Prepare a saturated solution of the purified PHODH in deionized water at room temperature.
- **Filtration:** Filter the saturated solution at least twice using a high-quality filter paper (e.g., Whatman) to remove any particulate impurities.
- **Crystal Growth:** Transfer the filtered solution to a clean vessel. Cover the vessel to allow for slow evaporation at a constant room temperature, minimizing mechanical disturbances[2].
- **Harvesting:** Optically transparent single crystals of suitable size for characterization can be harvested after a growth period of approximately three to four weeks[1].

Physicochemical and Crystallographic Properties

PHODH is a white, odorless, crystalline solid[3][4]. Its fundamental properties have been determined through various analytical techniques.

Table 1: Physicochemical Properties of **Potassium Hydrogen Oxalate** Dihydrate

Property	Value	References
Chemical Formula	$K(HC_2O_4)(H_2C_2O_4) \cdot 2H_2O$	[1]
Molecular Weight	254.19 g/mol	[5]
Appearance	White, odorless crystalline solid	[3][4]
Solubility (anhydrous)	2.5 g / 100 g water (room temp.)	[3]
Decomposition Point	~288 °C	[1][6]

The crystal structure of PHODH has been elucidated using single-crystal X-ray diffraction (XRD). The analysis reveals a triclinic crystal system. It is noteworthy that while one study reports a non-centrosymmetric space group (P1), which is a prerequisite for second-harmonic

generation, another identifies a centrosymmetric space group (P-1)[1][7]. This discrepancy can be significant for applications in nonlinear optics.

Table 2: Crystallographic Data for **Potassium Hydrogen Oxalate** Dihydrate

Parameter	Value	References
Crystal System	Triclinic	[1][6]
Space Group	P1 (non-centrosymmetric)	[1][6]
Unit Cell Parameters	a = 6.3522 Å	[1]
b = 7.0164 Å	[1]	
c = 10.5850 Å	[1]	
$\alpha = 93.829^\circ$	[1]	
$\beta = 100.115^\circ$	[1]	
$\gamma = 101.372^\circ$	[1]	
Unit Cell Volume (V)	452.8 Å ³	[1]

Structural and Spectroscopic Characterization

A combination of crystallographic and spectroscopic methods provides a detailed picture of the molecular and crystal structure of PHODH.

The crystal structure of PHODH consists of alternating anionic and cationic layers. The potassium ion (K⁺) is coordinated with seven oxygen atoms: five from the hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄) moieties, and two from the water molecules of hydration[1]. The structure is further stabilized by an extensive network of hydrogen bonds, which are responsible for the deviation from planarity and the lack of a center of symmetry in the P1 space group configuration[1][7].

Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)

- **Crystal Selection:** Select a single, high-quality crystal (transparent, no visible flaws, max dimension ~0.25 mm) under a polarizing microscope[8].

- **Mounting:** Mount the selected crystal on a goniometer head.
- **Data Collection:** Use a single-crystal X-ray diffractometer (e.g., Bruker X8 KAPPA APEX II) to collect diffraction data at a controlled temperature.
- **Structure Solution and Refinement:** Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using software packages like SHELX[1].

Spectroscopic techniques are essential for confirming the functional groups and determining the optical properties of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of PHODH confirms the presence of carboxylate groups and water of hydration. A notable feature is a very broad absorption band extending from high wavenumbers down to approximately 800 cm^{-1} , which is characteristic of the extensive and strong hydrogen bonding within the crystal lattice[7].

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)[1][9]

- **Sample Preparation:** Grind 1-2 mg of the crystalline PHODH sample into a fine powder using a clean agate mortar and pestle[10].
- **Mixing:** Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) to the mortar and mix gently but thoroughly with the sample powder[9][10]. Work quickly to minimize moisture absorption by the hygroscopic KBr[11].
- **Pellet Formation:** Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent pellet[10][11].
- **Analysis:** Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., PERKIN ELMER). Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ [1]. A background spectrum should be recorded using a pellet containing only KBr[9].

Table 3: Key FTIR Vibrational Band Assignments for PHODH

Wavenumber (cm ⁻¹)	Assignment	Reference
3316 (broad)	O-H stretching (water and carboxyl)	[1]
1572	C=C ring stretching	[1]
1072	C-O bending	[1]
900	C-H out-of-plane bending	[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals that PHODH crystals are highly transparent in the entire visible region, with a maximum transparency of about 80%[\[1\]](#)[\[6\]](#). The UV cut-off wavelength is found to be 256 nm, which defines the lower limit of its transparency window and is a crucial parameter for its potential use in optical applications[\[1\]](#)[\[6\]](#).

Experimental Protocol: UV-Vis Spectroscopy

- **Crystal Preparation:** Select a grown crystal with parallel, polished faces. If measuring in solution, dissolve an accurately weighed sample in a suitable solvent (e.g., deionized water) in a volumetric flask to a known concentration[\[12\]](#)[\[13\]](#). The solvent must be transparent in the measurement region[\[12\]](#).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 35)[\[1\]](#).
- **Measurement:** For solid samples, place the crystal in the sample holder. For solutions, use a pair of matched quartz cuvettes, one for the sample solution and one for the solvent blank[\[13\]](#).
- **Data Acquisition:** Scan the absorbance or transmittance spectrum across the desired wavelength range (e.g., 200-800 nm).

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to determine the thermal stability and decomposition pathway of PHODH.

The analysis shows that the material is thermally stable up to approximately 288 °C[1][6]. The decomposition begins with the loss of water molecules, followed by the breakdown of the oxalate structure. A significant weight loss of about 55% occurs in the range of 265 °C to 420 °C, which is associated with a sharp endothermic peak at 288 °C in the DTA curve[1]. This indicates that the material decomposes upon melting. The decomposition products are likely volatile species such as CO₂, CO, and water, with a final residue of potassium carbonate or oxide[1][14][15].

Experimental Protocol: TGA/DTA

- **Sample Preparation:** Place a small, accurately weighed amount (typically 5-10 mg) of the PHODH sample into a sample pan (e.g., platinum or alumina).
- **Instrumentation:** Use a simultaneous TGA/DTA thermal analyzer.
- **Analysis Conditions:** Heat the sample from room temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min)[16]. The analysis should be carried out under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 200 ml/min)[1][17].
- **Data Analysis:** Record the sample weight (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

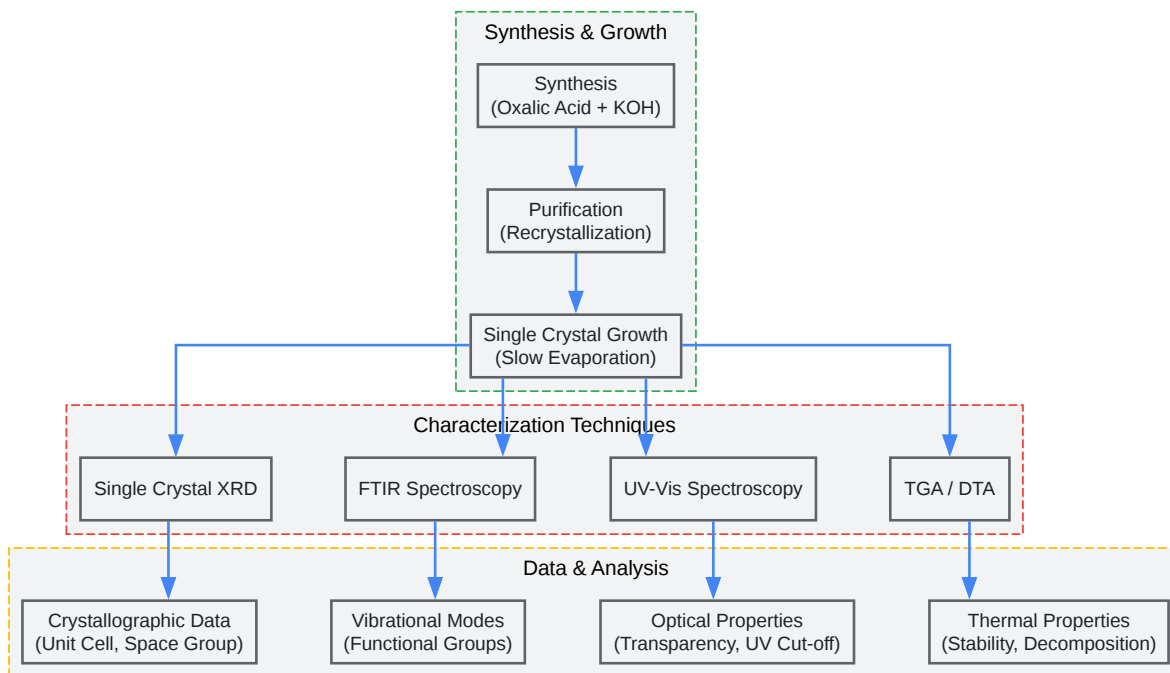
Table 4: Thermal Decomposition Stages of PHODH

Temperature Range	Process	Mass Loss	DTA Peak	Reference
Stable up to ~288 °C	No significant change	~0%	-	[1]
265 °C - 420 °C	Decomposition of anhydrous oxalate	~55%	Endothermic at 288 °C	[1]

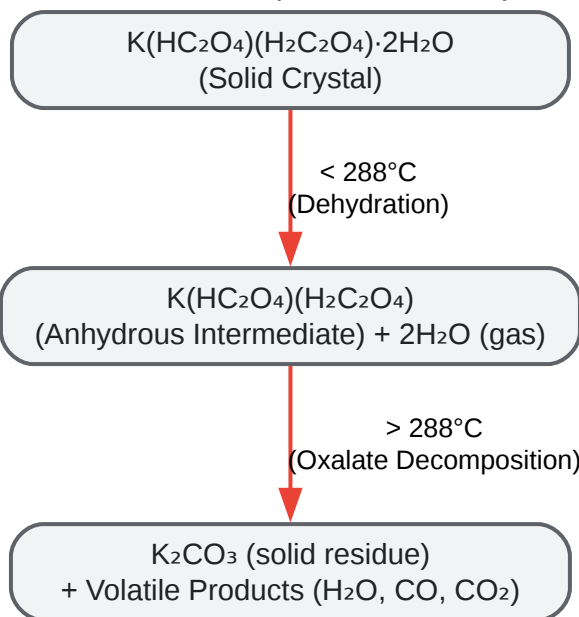
Visualized Workflows and Relationships

To clarify the relationships between procedures and concepts, the following diagrams are provided.

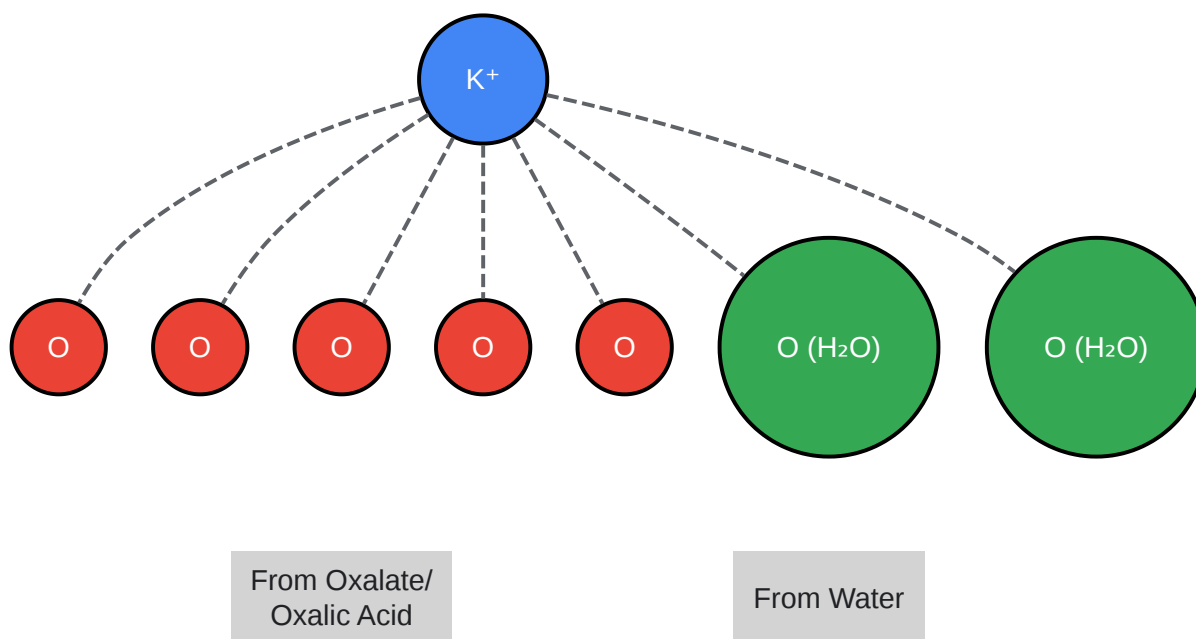
Comprehensive Characterization Workflow for PHODH



Proposed Thermal Decomposition Pathway of PHODH



Coordination Environment of Potassium Ion in PHODH

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